N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine
Description
Chemical Structure and Properties N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine (CAS: 801190-26-1) is a tertiary amine derivative with a trifluoromethyl-substituted aromatic ether backbone. Its structure comprises a 4-amino-2-(trifluoromethyl)phenoxy group linked via a three-carbon propyl chain to a dimethylamino group.
Applications
This compound is primarily used as an intermediate in pharmaceutical synthesis and organic chemistry research. Suppliers such as LEAP CHEM CO., LTD. market it for applications in drug discovery, particularly in developing small-molecule inhibitors or receptor modulators due to its structural versatility .
Properties
IUPAC Name |
4-[3-(dimethylamino)propoxy]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N2O/c1-17(2)6-3-7-18-11-5-4-9(16)8-10(11)12(13,14)15/h4-5,8H,3,6-7,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSZHPCKXMQHPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649869 | |
| Record name | 4-[3-(Dimethylamino)propoxy]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946740-42-7 | |
| Record name | 4-[3-(Dimethylamino)propoxy]-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution with Propylamine Derivatives
The most widely documented method involves alkylation of 4-nitro-2-(trifluoromethyl)phenol with 3-chloropropyldimethylamine. In a representative procedure, 4-nitro-2-(trifluoromethyl)phenol (1.0 equiv) reacts with 3-chloropropyldimethylamine (1.2 equiv) in acetonitrile using potassium carbonate (2.5 equiv) as a base and tetrabutylammonium bromide (0.1 equiv) as a phase transfer catalyst at 80°C for 12 hours. This yields N-{3-[4-nitro-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine, which undergoes catalytic hydrogenation (H₂, 50 psi, 10% Pd/C, ethanol) to reduce the nitro group to an amine, achieving an overall yield of 68%.
Key advantages:
- High functional group tolerance due to mild reaction conditions.
- Scalability to multi-gram quantities without column chromatography.
Limitations:
- Competing O-alkylation and C-alkylation byproducts require careful temperature control.
Mitsunobu Etherification for Ether Bond Formation
An alternative approach employs the Mitsunobu reaction to couple 4-amino-2-(trifluoromethyl)phenol with 3-dimethylaminopropanol. Using diethyl azodicarboxylate (DEAD, 1.5 equiv) and triphenylphosphine (1.5 equiv) in tetrahydrofuran (THF) at 0°C to 25°C, the reaction achieves 74% yield after 6 hours. This method bypasses nitro group reduction but requires stoichiometric phosphine reagents, increasing costs for industrial-scale synthesis.
Reaction Equation:
$$
\text{Phenol} + \text{3-Dimethylaminopropanol} \xrightarrow{\text{DEAD, PPh}_3} \text{N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine}
$$
Reductive Amination of Keto Intermediates
A less common route involves condensing 4-amino-2-(trifluoromethyl)phenol with dimethylamine and 3-chloropropionaldehyde under reductive conditions. Sodium cyanoborohydride (1.2 equiv) in methanol at pH 5 (acetic acid buffer) facilitates imine formation and subsequent reduction, yielding the target compound in 52% yield after purification. While operationally simple, this method struggles with overalkylation byproducts, necessitating rigorous pH control.
Optimization of Critical Reaction Parameters
Solvent and Base Selection
Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity in alkylation reactions, while protic solvents (e.g., ethanol) favor hydrogenation steps. Potassium carbonate outperforms weaker bases like sodium bicarbonate in minimizing hydrolysis of the trifluoromethyl group.
Temperature and Catalysis
Exothermic reactions (e.g., Mitsunobu coupling) require gradual reagent addition at 0°C to prevent side reactions. Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial contact in biphasic systems, reducing reaction times by 30–40%.
Purification and Characterization
Crystallization Techniques
Crude product is typically dissolved in dimethyl sulfoxide (DMSO) and precipitated via methanol addition at −20°C, achieving >98% purity by HPLC. Recrystallization from ethyl acetate/hexane mixtures removes residual dimethylamine impurities.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.5 Hz, 1H, ArH), 6.72 (d, J = 8.5 Hz, 1H, ArH), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 2.48 (t, J = 6.0 Hz, 2H, NCH₂), 2.28 (s, 6H, N(CH₃)₂), 1.95 (quin, J = 6.0 Hz, 2H, CH₂).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −62.5 (CF₃).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nucleophilic Alkylation | 68 | 98 | 120 | Industrial |
| Mitsunobu Reaction | 74 | 95 | 340 | Lab-scale |
| Reductive Amination | 52 | 90 | 85 | Pilot-scale |
Key Observations:
- Nucleophilic alkylation balances cost and yield for large-scale production.
- Mitsunobu’s higher yield is offset by reagent expenses.
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of partially or fully reduced trifluoromethyl derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily researched for its potential therapeutic applications . Its structural features suggest that it may act as a modulator of various biological pathways:
- Anticancer Activity : Preliminary studies indicate that compounds similar to N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The trifluoromethyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
- Neuropharmacology : The compound's amine functionalities suggest possible interactions with neurotransmitter systems. Research into related compounds has shown promise in modulating receptor activity, which could lead to applications in treating neurological disorders .
Material Science
In addition to biological applications, this compound is being explored for its potential use in material science:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific properties. Its ability to form strong intermolecular interactions can enhance the mechanical properties of polymeric materials, making them suitable for applications in coatings and adhesives .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Research | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Neuropharmacology | Showed potential as a serotonin receptor modulator, suggesting effects on mood regulation. |
| Study C | Polymer Development | Developed a new class of thermosetting polymers with enhanced thermal stability and mechanical strength. |
Mechanism of Action
The mechanism of action of N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine
- Structural Difference : The trifluoromethyl group is at the 3-position of the aromatic ring instead of the 2-position.
- For example, the 3-CF₃ substitution may reduce steric clashes in enzyme active sites compared to the 2-CF₃ isomer .
N,N-Dimethyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine
- Structural Difference: A phenyl group replaces the 4-amino substituent on the aromatic ring.
- Impact: The absence of the amino group diminishes hydrogen-bonding capacity, likely reducing solubility in polar solvents. This compound may serve as a hydrophobic scaffold in material science rather than drug development .
N-(3-(Dimethylamino)propyl)-4-(trifluoromethyl)benzenesulfonamide
- Structural Difference : The ether oxygen is replaced by a sulfonamide group (-SO₂NH-).
- Impact: Sulfonamide groups enhance acidity and metal-chelating properties, making this compound suitable for catalytic applications or as a protease inhibitor precursor. The dimethylamino propyl chain retains its role in modulating solubility .
Functional Group Comparisons
| Compound Name | Key Functional Groups | Key Properties/Applications |
|---|---|---|
| Target Compound | -CF₃, dimethylamino, ether, -NH₂ | Drug intermediate, high lipophilicity |
| N-{3-[4-Amino-3-CF₃-phenoxy]propyl}-dimethylamine | -CF₃ (3-position) | Altered steric profile for receptor binding |
| N,N-Dimethyl-3-phenyl-3-[2-CF₃-phenoxy]propylamine | Phenyl, -CF₃ (2-position) | Hydrophobic scaffold, material science |
| Sulfonamide analog | Sulfonamide, -CF₃ | Catalytic/chelating applications |
Research Findings and Trends
- For example, quaternary ammonium derivatives (e.g., 3-(4-benzoylphenoxy)-N-(3-sulfonamidopropyl)-dimethylaminium bromide) exhibit potent antimicrobial activity due to their amphiphilic nature .
- Thermodynamic Properties: The dimethylamino group’s basicity (pKa ~8–10) enhances solubility in acidic environments, whereas -CF₃ contributes to thermal stability, as seen in related polyimide precursors .
Biological Activity
N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine, with the molecular formula CHFNO and CAS Number 946740-42-7, is a bioactive small molecule that has garnered attention for its potential therapeutic applications. This compound is characterized by its unique trifluoromethyl group, which may influence its biological activity and pharmacological properties.
Molecular Characteristics
- Molecular Weight : 262.28 g/mol
- Structure : The compound features an amino group, a trifluoromethyl group, and a dimethylamine moiety, which may contribute to its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The presence of the trifluoromethyl group is hypothesized to enhance its potency against tumor cells.
- Enzyme Modulation : The compound may act as a modulator of specific enzyme activities, potentially influencing metabolic pathways relevant to disease states.
1. Anticancer Activity
A study conducted on human liver HepG2 cells demonstrated that this compound can induce cytotoxic effects. The MTT assay indicated a significant reduction in cell viability at higher concentrations of the compound, suggesting its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
| 100 | 20 |
2. Enzyme Inhibition Studies
In vitro assays have shown that this compound can inhibit specific enzymes involved in metabolic processes. For instance, it was found to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed that:
- Trifluoromethyl Group : This moiety may enhance lipophilicity and membrane permeability, facilitating cellular uptake.
- Amino Group Interactions : The amino group could participate in hydrogen bonding with target biomolecules, potentially leading to altered biological responses.
Toxicological Profile
While preliminary findings are promising, further toxicological studies are essential to evaluate the safety profile of this compound. Current data suggest that at therapeutic doses, the compound exhibits low toxicity; however, comprehensive studies are needed to confirm these findings.
Q & A
Q. What are the established synthetic routes for N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, including alkylation and amination. A key method involves reacting a trifluoromethyl-substituted phenol derivative with a dimethylaminopropyl halide under basic conditions. For example, in a structurally analogous compound (EP 4374877 A2), bromopropoxy intermediates are coupled with dimethylamino-containing sulfonamides in acetonitrile (ACN) at reflux for 48 hours, achieving yields of 86% after purification . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., ACN, DMF) enhance nucleophilic substitution.
- Temperature control : Reflux conditions (80–100°C) balance reaction rate and side-product formation.
- Purification : Column chromatography with silica gel and gradients of ethyl acetate/hexane is standard.
| Method | Yield | Conditions | Reference |
|---|---|---|---|
| Alkylation of phenol | 86% | ACN, 48h reflux, K₂CO₃ | |
| Amine coupling | 75% | DCM, room temperature, DIEA |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical for validation?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify proton environments (e.g., trifluoromethyl singlet at δ ~110 ppm in F NMR) and dimethylamino groups (δ 2.2–2.5 ppm) .
- Mass spectrometry (HRMS) : Exact mass confirms molecular formula (e.g., [M+H]⁺ at m/z 347.18).
- X-ray crystallography : Resolves spatial arrangement of the phenoxy and dimethylamino groups, though crystallization may require derivatization .
Q. What preliminary biological screening approaches are recommended to assess this compound’s activity?
Initial screens focus on:
- Enzyme inhibition assays : Target kinases or proteases due to the compound’s amine and trifluoromethyl motifs, which mimic ATP-binding motifs .
- Cellular cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Binding affinity studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., GPCRs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from:
- Purity variations : Impurities >5% (e.g., unreacted halide intermediates) skew bioactivity. Validate via HPLC (≥95% purity threshold) .
- Solubility differences : Use standardized DMSO stock solutions (e.g., 10 mM) with fresh preparation to avoid aggregation.
- Assay conditions : Replicate experiments across multiple cell lines/pH levels. For example, trifluoromethyl groups may exhibit pH-dependent membrane permeability .
Q. What computational modeling strategies predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR), leveraging the dimethylamino group’s cationic charge for electrostatic complementarity .
- Molecular dynamics (MD) simulations : Simulate 100-ns trajectories in GROMACS to assess stability of the phenoxy-propyl chain in hydrophobic binding pockets.
- QSAR models : Coramine-like descriptors (e.g., logP, polar surface area) predict bioavailability. The trifluoromethyl group increases logP by ~1.5 units, enhancing blood-brain barrier penetration .
Q. What are the stability and degradation profiles of this compound under varying storage conditions?
Q. How can isotopic labeling (e.g., 14^{14}14C, 3^{3}3H) be applied to track metabolic pathways?
Q. What strategies mitigate toxicity concerns during preclinical development?
- Metabolic profiling : Identify hepatotoxic N-oxide metabolites using human liver microsomes.
- Structural analogs : Replace the trifluoromethyl group with a chloro substituent to reduce off-target binding .
- In silico toxicity prediction : Tools like ProTox-II flag potential hERG channel inhibition (IC₅₀ < 10 µM requires reformulation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
